Structural Differentiation: Dual Heterocyclic N-Substitution Index vs. Standard Beta-Blockers
A key differentiation metric is the number of 5-membered heterocycles directly attached to the amine nitrogen. The target compound possesses a furan ring and a thiophene ring (Heterocycle Count = 2), a feature absent in the most structurally related clinical reference drugs. This metric is critical for selecting a compound with a unique steric bulk profile for SAR exploration .
| Evidence Dimension | Number of 5-membered heterocycles on amine N |
|---|---|
| Target Compound Data | 2 (1 furan, 1 thiophene) |
| Comparator Or Baseline | Propranolol (0 heterocycles; naphthyl group). 1-(2-Methoxyphenoxy)-3-(isopropylamino)propan-2-ol (0 heterocycles). |
| Quantified Difference | Target compound has 2 heterocycles, comparators have 0. |
| Conditions | Structural 2D analysis. No biological assay context. |
Why This Matters
For a procurement decision focused on building a structurally diverse screening library, this metric confirms the compound offers a feature that is entirely missing in standard single-aryl or non-heterocyclic amine beta-blockers.
- [1] PubChem. Compound Summary for Propranolol. CID 4946. View Source
